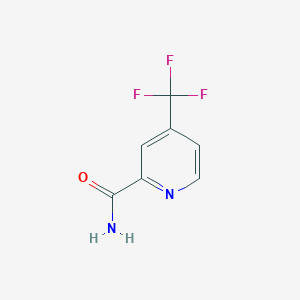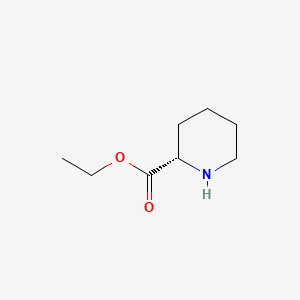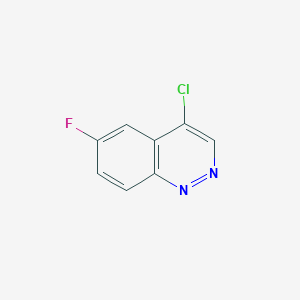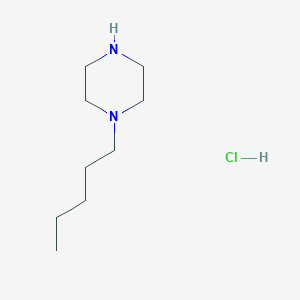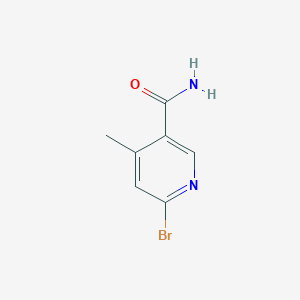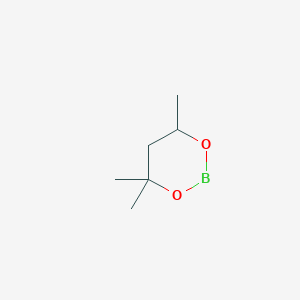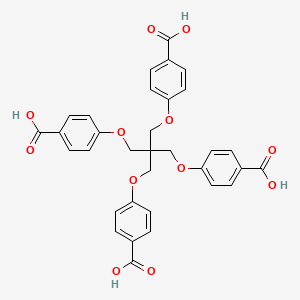
Tetrakis(4-carboxyphenoxymethyl)methane
Descripción general
Descripción
Tetrakis(4-carboxyphenoxymethyl)methane is a bis(hydroxymethyl) compound that is commonly used as a crosslinking reagent in biomedical, pharmaceutical, and polymer industries. It has a molecular weight of 616.56822 and a molecular formula of C33H28O12 . It is often used as monomers to synthesize MOF (Metal-Organic Frameworks) materials .
Synthesis Analysis
A symmetric compound of tetrakis[(p-acetamidophenoxy)methyl]methane was prepared using pentaerythritoltetratosylate and acetaminophen as raw materials. After a Williamson etherification reaction, it was hydrolyzed under acidic conditions to produce tetrakis[(p-amino phenoxy)methyl]methane . The optimal process parameters for the production yield of tetrakis[(p-acetamidophenoxy)methyl]methane were found to be a reaction time of 16 hours, a reaction temperature of 170°C, and a reactant ratio of 1:5 .Molecular Structure Analysis
The structure of this compound was characterized by infrared and 1H-NMR . It has the highest symmetry among tetrapyridylmethane isomers .Chemical Reactions Analysis
The influence of reaction time, reaction temperature, and reactant ratio on the production yield of tetrakis[(p-acetamidophenoxy)methyl]methane was studied . The reaction time, reaction temperature, and reactant ratio were found to significantly affect the yield.Physical and Chemical Properties Analysis
This compound has a molecular weight of 616.56822 and a molecular formula of C33H28O12 . It is a bis(hydroxymethyl) compound that is commonly used as a crosslinking reagent in biomedical, pharmaceutical, and polymer industries.Aplicaciones Científicas De Investigación
Molecular Labeling and Crystallographic Studies
Tetrakis(acetoxymercuri)methane, for instance, binds to sulfur atoms in nucleic acids, suggesting potential applications in molecular labeling and preparation of heavy metal derivatives for x-ray crystallographic studies (Strothkamp, Lehmann, & Lippard, 1978). This indicates that derivatives of tetraphenylmethane, including Tetrakis(4-carboxyphenoxymethyl)methane, could be useful in biochemical research for labeling and structural analysis of biomolecules.
Coordination Frameworks and Porosity
A study synthesized a coordination framework with distorted PtS topology using a semi-rigid tetrahedral linker, demonstrating permanent porosity as confirmed by gas adsorption experiments (Liang et al., 2010). This research suggests that this compound, with its tetrahedral geometry, could be instrumental in creating novel metal–organic frameworks (MOFs) with unique porosity and gas adsorption properties.
Nonlinear Optical (NLO) Active Coordination Polymers
Tetrakis[4-(carboxyphenyl)oxamethyl]methane acid has been used to construct NLO-active coordination polymers with noncentrosymmetric structures, demonstrating potential applications in materials science for creating optical and electronic devices (Liang, Ren, Zhang, Li, Du, & You, 2010). The use of a semi-rigid tetrahedral linker in these polymers highlights the versatility of tetraphenylmethane derivatives in designing materials with specific optical properties.
Synthesis and Properties of Molecular Materials
Tetraphenylmethane-based compounds have been synthesized and characterized for applications in light-emitting devices, showcasing a range of electrochemical and spectroscopic characteristics (Yeh et al., 2001). This research implies that this compound could serve as a core structure for developing molecular materials with potential applications in electronics and photonics.
Mecanismo De Acción
Direcciones Futuras
TCPP-based nanocomposites have been researched for tumor therapy in recent years . As a typical photosensitizer (PS), TCPP is favored by researchers and can be modified and coupled to obtain nanotherapeutic agents with excellent therapeutic effects . Metal–organic frameworks (MOFs) seem tailor-made for TCPP, giving it more potential for application .
Propiedades
IUPAC Name |
4-[3-(4-carboxyphenoxy)-2,2-bis[(4-carboxyphenoxy)methyl]propoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O12/c34-29(35)21-1-9-25(10-2-21)42-17-33(18-43-26-11-3-22(4-12-26)30(36)37,19-44-27-13-5-23(6-14-27)31(38)39)20-45-28-15-7-24(8-16-28)32(40)41/h1-16H,17-20H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBOIKZICWAJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC(COC2=CC=C(C=C2)C(=O)O)(COC3=CC=C(C=C3)C(=O)O)COC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


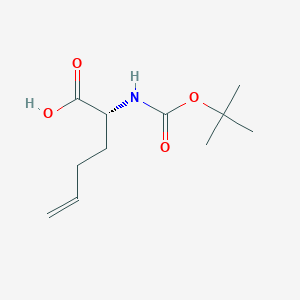
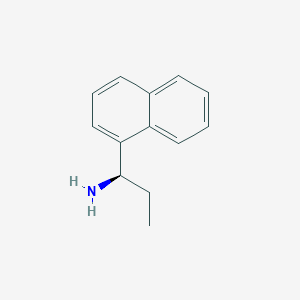

![1,1'-Biphenyl, 4-[2-(2,6-difluoro-4-propylphenyl)ethynyl]-4'-ethyl-](/img/structure/B3177800.png)
